-(+)-TimololEther CAS No. 1391068-05-5](/img/structure/B586931.png)
2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther
Übersicht
Beschreibung
2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the introduction of the morpholine group, and finally the attachment of the amino alcohol moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require specific conditions such as controlled pH, temperature, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and morpholine group play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2S)-: The enantiomer of the compound , with different stereochemistry.
3-((1,1-Dimethylethyl)amino)-2-((4-(piperidin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol: A similar compound with a piperidine group instead of morpholine.
Uniqueness
The uniqueness of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl](R)-(+)-TimololEther lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether is a novel compound derived from the established beta-blocker timolol, which is primarily used in the treatment of glaucoma and hypertension. This compound combines the pharmacological properties of timolol with a thiadiazole moiety, which may enhance its biological activity and therapeutic efficacy.
- Molecular Formula : C19H31N7O4S2
- Molecular Weight : 485.624 g/mol
- CAS Number : 1391068-05-5
- IUPAC Name : N-[(2R)-2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine
Biological Activity
The biological activity of 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether has been evaluated in various studies focusing on its efficacy against different biological targets.
The compound is hypothesized to exert its effects through multiple mechanisms:
- Beta-Adrenergic Receptor Blockade : Similar to timolol, it likely reduces aqueous humor production in the eye, leading to lower intraocular pressure (IOP) in glaucoma patients.
- Inhibition of Focal Adhesion Kinase (FAK) : Preliminary studies suggest that derivatives containing thiadiazole may inhibit FAK, a protein involved in cancer cell proliferation and survival.
Efficacy in Glaucoma Treatment
A study indicated that formulations containing timolol (including this ether derivative) significantly reduce IOP. For instance:
Study Reference | Dosage | IOP Reduction (%) | |
---|---|---|---|
0.1% Timolol Gel | -30% at peak | Comparable efficacy to 0.5% solution | |
0.5% Timolol Solution | -27% after 12 weeks | Effective for long-term management |
These findings suggest that the new ether derivative may maintain similar or enhanced efficacy compared to existing formulations.
Anticancer Activity
In vitro studies have shown that compounds related to 2-4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl-(+)-Timolol Ether exhibit significant antiproliferative effects on cancer cell lines:
Compound | Cell Line | EC50 (μg/mL) |
---|---|---|
2p | HEPG2 | 10.28 |
Control | HEPG2 | <10 |
The compound demonstrated potent activity against the HEPG2 liver cancer cell line, indicating potential for further development as an anticancer agent .
Clinical Application in Glaucoma Patients
A clinical trial involving glaucoma patients treated with timolol gel formulations showed significant improvements in ocular surface health and patient quality of life metrics. The results highlighted:
Eigenschaften
IUPAC Name |
N-[(2R)-2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZPUXCABRWWIA-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391068-05-5 | |
Record name | 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((1,1-DIMETHYLETHYL)AMINO)-2-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-1-OL, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2XN3J4DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.